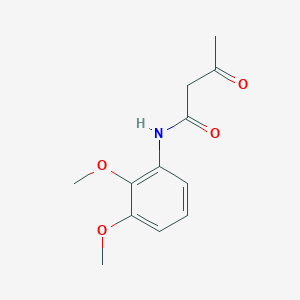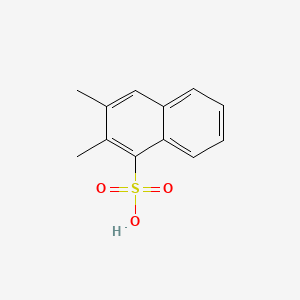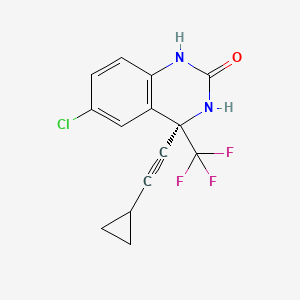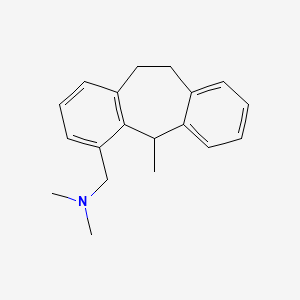
N-(2,3-Dimethoxyphenyl)-3-oxobutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethoxy-acetoacetanilid is an organic compound with the molecular formula C12H15NO4 and a molar mass of 237.25 g/mol . It is a derivative of acetoacetanilide, characterized by the presence of two methoxy groups at the 2 and 3 positions of the benzene ring. This compound is used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,3-Dimethoxy-acetoacetanilid can be synthesized from 1-butene-1,3-dione and 2,3-dimethoxyaniline . The reaction typically occurs in benzene at 100°C, yielding the desired product with a 67% efficiency . The process involves the acetoacetylation of 2,3-dimethoxyaniline, followed by purification steps to isolate the final compound.
Industrial Production Methods
While specific industrial production methods for 2,3-dimethoxy-acetoacetanilid are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction and the availability of starting materials make it feasible for industrial production.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dimethoxy-acetoacetanilid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, especially at positions not occupied by methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
2,3-Dimethoxy-acetoacetanilid has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and dyes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of pigments and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,3-dimethoxy-acetoacetanilid involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and acetoacetyl moiety play crucial roles in its reactivity and biological activity. It can interact with enzymes and proteins, leading to various biochemical effects. The exact molecular targets and pathways are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
Acetoacetanilide: A closely related compound with similar structural features but lacking the methoxy groups.
2,3-Dimethoxybenzamide: Another compound with methoxy groups at the same positions but different functional groups.
Uniqueness
2,3-Dimethoxy-acetoacetanilid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
365242-41-7 |
|---|---|
Fórmula molecular |
C12H15NO4 |
Peso molecular |
237.25 g/mol |
Nombre IUPAC |
N-(2,3-dimethoxyphenyl)-3-oxobutanamide |
InChI |
InChI=1S/C12H15NO4/c1-8(14)7-11(15)13-9-5-4-6-10(16-2)12(9)17-3/h4-6H,7H2,1-3H3,(H,13,15) |
Clave InChI |
GNCWGAFYYGBQEM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC(=O)NC1=C(C(=CC=C1)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methylphenanthro[2,1-d]thiazole](/img/structure/B13821177.png)






![2-[1,3-Bis(4-tert-butylphenyl)-2-(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole](/img/structure/B13821215.png)

![3-(1,2-Diazabicyclo[2.2.2]oct-2-yl)-1-phenylpropyl acetate](/img/structure/B13821231.png)


![N-(3-acetylphenyl)-2-(5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B13821263.png)
